Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
Description
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Properties
CAS No. |
1251705-59-5 |
|---|---|
Molecular Formula |
C19H14ClF3N2O3 |
Molecular Weight |
410.78 |
IUPAC Name |
methyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26) |
InChI Key |
YGZWDNBGYKUZAG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate, a compound belonging to the quinoline family, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.3 g/mol. The compound features a chloro substituent and a trifluoromethyl group, which are crucial for its biological activity.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, demonstrating notable activity.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that it can inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's.
Case Study: Cholinesterase Inhibition
A study evaluated the inhibitory effect of this compound on acetylcholinesterase (AChE). The results revealed an IC50 value of 0.23 µM, indicating potent inhibitory activity compared to standard drugs used in therapy.
The mechanism through which this compound exerts its biological effects involves interaction with specific enzyme active sites and bacterial cell membranes. Molecular docking studies have suggested that the trifluoromethyl group enhances binding affinity to target enzymes and receptors.
Table 2: Docking Studies Results
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Methyl 8-chloro-2-oxo... | -13.75 |
| Standard AChE Inhibitor | -11.29 |
These findings illustrate the potential of Methyl 8-chloro-2-oxo... as a lead compound for further drug development.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological profile. Preliminary cytotoxicity tests indicated low toxicity levels in vitro, suggesting a favorable safety margin for further development.
Summary of Toxicity Findings
| Test Type | Result |
|---|---|
| Cytotoxicity Assay | Low toxicity |
| Hemolysis Test | No hemolytic activity |
Q & A
Q. What are effective synthetic routes for preparing Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with the formation of the quinoline core via Gould-Jacobs cyclization. A key intermediate, such as ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be modified by introducing the (2-(trifluoromethyl)benzyl)amino group via nucleophilic substitution or reductive amination. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example:
- Amination Step : Use DMF as a solvent at 80–100°C with KCO as a base to facilitate substitution at the 4-position .
- Trifluoromethyl Benzylamine Coupling : Employ Pd-catalyzed cross-coupling or copper(I)-mediated Ullmann-type reactions for C–N bond formation .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (toluene/ethanol) yields high-purity product.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths and angles. For example, the dihedral angle between the quinoline core and benzylamino group is typically 6–12°, indicating partial conjugation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?
Methodological Answer: DFT studies (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Key applications include:
- Reactivity Prediction : The electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing electrophilic character at the 4-position .
- Hydrogen Bonding : Simulated O–H···O interactions (e.g., carboxylate dimerization) align with crystallographic data .
Software packages like Gaussian or ORCA are recommended for these studies .
Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar quinoline derivatives?
Methodological Answer: Contradictions in bioactivity (e.g., antibacterial potency) often arise from variations in:
- Substituent Effects : Compare analogs with/without the 8-chloro or trifluoromethyl groups. For example, 8-chloro derivatives show enhanced DNA gyrase inhibition due to improved halogen bonding .
- Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing using consistent bacterial strains (e.g., E. coli ATCC 25922) and media (Mueller-Hinton agar) .
Statistical tools (e.g., PCA or ANOVA) can isolate structural contributors to activity .
Q. What strategies are effective for optimizing the regioselectivity of substitutions on the quinoline core during synthesis?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., carboxylates) to guide electrophilic substitution. For example, the 4-position is activated for amination due to conjugation with the 3-carboxylate .
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to prevent undesired side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at electron-deficient positions .
Q. Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be interpreted?
Methodological Answer: Discrepancies arise from:
- pH-Dependent Solubility : The carboxylate group increases water solubility at basic pH (≥9), while the trifluoromethyl benzyl moiety enhances lipophilicity. Use HPLC (C18 column, MeOH/HO mobile phase) to quantify logP values .
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) exhibit distinct solubility profiles. Powder X-ray diffraction (PXRD) identifies polymorphic phases .
Q. Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the antibacterial activity of this compound?
Methodological Answer:
- DNA Gyrase Inhibition : Measure IC using supercoiling assays (E. coli gyrase) .
- Time-Kill Curves : Assess bactericidal activity against Staphylococcus aureus (ATCC 29213) over 24 hours .
- Resistance Profiling : Compare MIC values against wild-type and fluoroquinolone-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
